molecular formula C32H22F10N2O2 B11940728 cis-1,2-Diaminocyclohexanesalalenligand

cis-1,2-Diaminocyclohexanesalalenligand

Cat. No.: B11940728
M. Wt: 656.5 g/mol
InChI Key: NLJCGFOPEQFWQJ-MSOLQXFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The Berkessel ligand is synthesized through a multi-step process involving the reaction of cis-1,2-diaminocyclohexane with pentafluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with titanium isopropoxide to yield the final ligand . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for the Berkessel ligand are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance the production efficiency.

Properties

Molecular Formula

C32H22F10N2O2

Molecular Weight

656.5 g/mol

IUPAC Name

2-[[[(1S,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol

InChI

InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18+/m1/s1

InChI Key

NLJCGFOPEQFWQJ-MSOLQXFVSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O

Canonical SMILES

C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O

Origin of Product

United States

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